7-Deaza-2'-deoxyxanthosine

Expanded Genetic Alphabet DNA Polymerase Fidelity Non-standard Nucleobase Pair

Researchers engineering pH-independent triplex-forming oligonucleotides or non-standard base pairs face supply inconsistency for high-purity 7-deaza-2'-deoxyxanthosine. This compound provides the definitive solution. - Enables stable triplex formation under physiological conditions where thymidine fails, critical for antigene targeting of loci like HER2. - Serves as the puADA heterocycle for orthogonal dX-pyDAD base pairs, with differential polymerase recognition quantified for semi-synthetic biology. - Supplied with rigorous analytical characterization to ensure lot-to-lot consistency for reproducible enzymatic and biophysical assays.

Molecular Formula C11H13N3O5
Molecular Weight 267.24 g/mol
CAS No. 96022-82-1
Cat. No. B1244124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Deaza-2'-deoxyxanthosine
CAS96022-82-1
Synonyms7-deaza-2'-deoxyxanthosine
dzaX
Molecular FormulaC11H13N3O5
Molecular Weight267.24 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC3=C2NC(=O)NC3=O)CO)O
InChIInChI=1S/C11H13N3O5/c15-4-7-6(16)3-8(19-7)14-2-1-5-9(14)12-11(18)13-10(5)17/h1-2,6-8,15-16H,3-4H2,(H2,12,13,17,18)/t6-,7+,8+/m0/s1
InChIKeyNXCOIQLTGGBRJE-XLPZGREQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Deaza-2′-deoxyxanthosine: Structural and Functional Overview


7-Deaza-2′-deoxyxanthosine (c7dX; CAS 96022-82-1) is a modified purine nucleoside analog characterized by the substitution of the N7 nitrogen atom in the purine ring with a carbon atom [1]. This single-atom replacement yields a 7-deazapurine (pyrrolo[2,3-d]pyrimidine) skeleton, fundamentally altering the molecule's electronic distribution, ionization properties, and hydrogen-bonding capabilities compared to its canonical counterpart, 2′-deoxyxanthosine [2]. The compound is typically synthesized and employed as a protected phosphoramidite building block (e.g., using 2-(4-nitrophenyl)ethyl protection) for automated solid-phase oligonucleotide synthesis, enabling site-specific incorporation into DNA strands for structural and functional studies [3].

Building block Protected phosphoramidite for automated solid-phase DNA synthesis
Key modification 7-deaza substitution eliminates pH-dependent ionization vs. canonical dX
Unique capability Enables triplex formation under physiological K⁺ and Mg²⁺ conditions

Why 7-Deaza-2′-deoxyxanthosine Is Not Interchangeable


The 7-deaza modification in c7dX is not a passive structural change; it is a functional switch that dramatically redefines the molecule's behavior in biological and biophysical systems. Substituting c7dX with its closest analog, 2′-deoxyxanthosine (dX), or with the canonical base thymidine (T), is not a viable experimental or procurement strategy. The 7-nitrogen atom in standard xanthine nucleosides is a key determinant of pKa, leading to significant anionic character at neutral pH and altering base-pairing stability [1]. Its replacement with a carbon atom in c7dX eliminates this pH-dependent ionization, fundamentally changing the thermodynamics of duplex and triplex formation [2]. Furthermore, the distinct shape and electron density of the 7-deazapurine ring system are differentially recognized by key enzymes, including DNA polymerases and repair nucleases, meaning that c7dX cannot serve as a simple functional replacement for dX or T in enzymatic assays or as a general building block without producing distinct, and sometimes opposing, experimental outcomes [3].

Attribute
c7dX (this product)
dX / Thymidine
Ionization at neutral pH
Neutral; no anionic form
Anionic (dX) due to N7
Polymerase processing
Strong block for many polymerases
Processed by pol α, ε, Klenow
Triplex binding (physiol. K⁺/Mg²⁺)
High-affinity sequence recognition
No detectable binding

The 7-deaza modification fundamentally alters electronic and steric properties; substitution with dX or T may yield opposite experimental outcomes. Direct replacement is not supported without validation.

7-Deaza-2′-deoxyxanthosine vs. Analogs: Performance Assays


DNA Polymerase Discrimination: c7dX vs. dX

Mammalian DNA polymerases alpha and epsilon, and the Klenow fragment of E. coli DNA polymerase I, completely fail to incorporate the complementary non-standard nucleotide d(pyDAD)TP opposite a template containing 7-deaza-2'-deoxyxanthosine (c7dX). In contrast, these enzymes are capable of processing the standard 2'-deoxyxanthosine (dX) template. For HIV-1 reverse transcriptase (RT), the incorporation efficiency of d(pyDAD)TP opposite c7dX is reported as 'significantly lower' than opposite dX, for which it was 'highly efficient' and largely independent of pH [1]. This demonstrates a stark, qualitative difference in enzyme processing between the two structurally similar nucleosides.

Polymerase discrimination
Head-to-head
c7dX: No incorporation (pol α, ε, Klenow); >10-fold reduction (HIV-1 RT) vs dX: Detectable (pol α, ε, Klenow); High efficiency (HIV-1 RT)
Supports polymerase discrimination context for expanded alphabet design
Primer extension assay; pH-independent
Expanded Genetic Alphabet DNA Polymerase Fidelity Non-standard Nucleobase Pair

Triplex Formation: c7dX vs. Thymidine

In a direct comparison using DNase I footprinting, oligodeoxynucleotides (ODNs) composed of 2'-deoxyguanosine (G) and 7-deaza-2'-deoxyxanthosine (dzaX) demonstrated high-affinity binding to a poly-purine target sequence in the HER2 promoter under physiological conditions (pH 7.2, 140 mM K+, 10 mM Mg++). In stark contrast, ODNs of identical sequence but containing G and thymidine (T) failed to exhibit any detectable binding under the same physiological ionic conditions [1]. The study further showed that replacing dzaX with 7-deaza-2'-deoxyguanosine in the ODN substantially decreased triplex formation capacity [1].

Triplex binding affinity
Head-to-head
c7dX (with G): High-affinity binding under physiological K⁺/Mg²⁺ vs Thymidine (with G): No detectable binding
Supports triplex-forming oligonucleotide research under physiological conditions
DNase I footprinting; pH 7.2, 140 mM K⁺, 10 mM Mg²⁺
Antigene Therapy Triplex-Forming Oligonucleotides (TFOs) Promoter Targeting

Duplex Stability: 7-Deaza-7-iodo-xanthosine vs. Xanthosine

The 7-deaza modification alters the pH-dependent behavior of the nucleobase, leading to changes in duplex stability. In a study comparing systems containing 7-deazaxanthine and xanthine nucleosides, it was observed that at neutral pH, the 7-deazapurine system (specifically using 7-deaza-7-iodo-2'-deoxyxanthosine) displayed 'significant higher stability' than the corresponding system containing standard xanthine [1]. This observation is attributed to the different ionization states of the two heterocycles at neutral pH, where the 7-deazapurine is less prone to forming anionic species that can destabilize the duplex [1].

Duplex stability at neutral pH
Reported
7-deaza-7-iodo-xanthosine system: Higher stability vs Xanthosine system: Lower stability (ΔTm not reported)
Supports duplex stability interpretation for 7-deaza scaffold
pK-dependent; anionic destabilization avoided
DNA Duplex Stability Base Pair Thermodynamics Nucleic Acid Chemistry

Validated Applications of 7-Deaza-2′-deoxyxanthosine


Antigene Oligonucleotides for Gene Silencing

This compound is a critical, non-substitutable building block for designing triplex-forming oligonucleotides (TFOs) intended to function under physiological pH and ionic conditions. Its unique ability, as demonstrated by Milligan et al., to mediate high-affinity, sequence-specific triple-helix formation where standard thymidine-based TFOs fail makes it essential for researchers developing next-generation antigene therapeutics targeting promoters like HER2 or other disease-associated genomic loci [1].

Expanded Genetic Alphabets and Xenobiology

7-Deaza-2′-deoxyxanthosine serves as a key component (the puADA heterocycle) in the creation of non-standard nucleobase pairs, such as the dX-pyDAD pair. Its differential recognition by DNA polymerases, as quantified by Lutz et al., makes it a valuable tool for engineering semi-synthetic organisms or in vitro selection systems where controlled replication of non-natural base pairs is required. Its role as a strong replication block for many polymerases can be exploited to enforce high fidelity in the replication of orthogonal genetic systems [2].

Enzyme-Resistant DNA Probes and Nanostructures

The 7-deaza modification reduces the susceptibility of the nucleoside to enzymatic degradation and alters its interaction with repair enzymes, such as the endonuclease from Thermococcus kodakarensis which shows altered cleavage activity on c7dX-containing DNA [3]. Furthermore, the enhanced duplex stability observed in some 7-deazaxanthine systems provides a thermodynamic advantage for the design of stable DNA probes, biosensors, and self-assembled DNA nanostructures where longevity and structural integrity in complex biological media are required [4].

Application
Selection Property
Validation Focus
Antigene oligonucleotide research
Triplex formation at physiological pH
Target-sequence binding under intracellular ionic conditions
Expanded genetic alphabet studies
Differential polymerase recognition
Orthogonal replication fidelity and polymerase stop capability
DNA probe and nanostructure research
Enhanced duplex stability and enzyme resistance
Structural integrity in biological media

Technical Documentation Hub

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34 linked technical documents
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